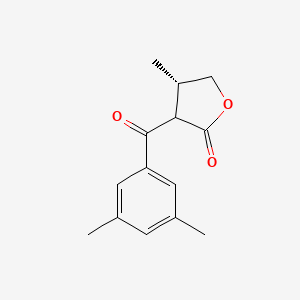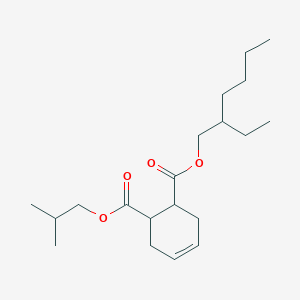
2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of cyclohexene and is characterized by the presence of two ester groups attached to the cyclohexene ring. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol and 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a carrier for targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents.
Industry: It is used in the manufacture of coatings, adhesives, and sealants, providing improved performance characteristics
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to the formation of stable complexes with other molecules, facilitating their transport and delivery. The compound’s ability to undergo various chemical reactions also allows it to modify the properties of the materials it is incorporated into .
Comparison with Similar Compounds
2-Ethylhexyl 2-methylpropyl cyclohex-4-ene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: This compound has a similar structure but differs in the alkyl groups attached to the ester moieties.
Di(2-ethylhexyl) phthalate: Another plasticizer with a similar ester structure but attached to a benzene ring instead of a cyclohexene ring.
Di(2-ethylhexyl) adipate: Similar in its use as a plasticizer but with a different dicarboxylic acid backbone
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in various applications.
Properties
CAS No. |
252958-28-4 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-O-(2-ethylhexyl) 1-O-(2-methylpropyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H34O4/c1-5-7-10-16(6-2)14-24-20(22)18-12-9-8-11-17(18)19(21)23-13-15(3)4/h8-9,15-18H,5-7,10-14H2,1-4H3 |
InChI Key |
BFPNWPTXCCNBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine](/img/structure/B14254504.png)
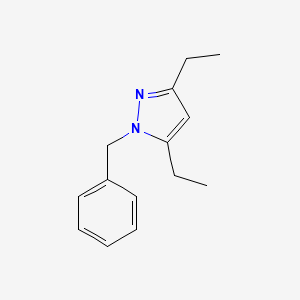
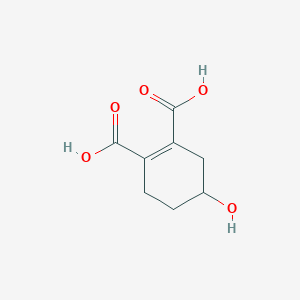
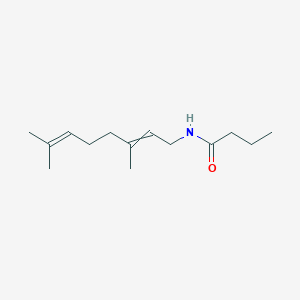

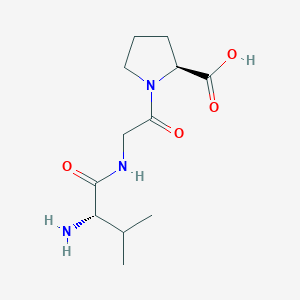
![Dimethyl 2,2'-[(4-amino-1,2-phenylene)bis(oxy)]diacetate](/img/structure/B14254530.png)

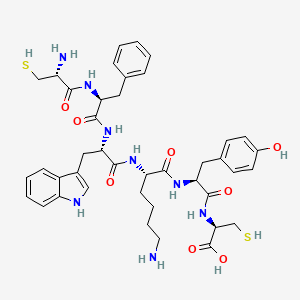
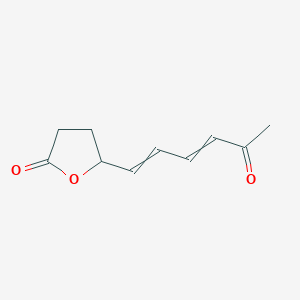

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
